4-[(n-Propyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(n-Propyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule allows it to participate in a variety of reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(n-Propyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(n-Propyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(n-Propyloxy)methyl]bromobenzene+Zn→4-[(n-Propyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(n-Propyloxy)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides.
Coupling Reactions: Often requires a palladium catalyst and a base, such as triethylamine.
Addition Reactions: Usually performed in the presence of a Lewis acid catalyst.
Major Products
Nucleophilic Substitution: Produces substituted aromatic compounds.
Coupling Reactions: Forms biaryl compounds.
Addition Reactions: Results in secondary or tertiary alcohols.
Scientific Research Applications
4-[(n-Propyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(n-Propyloxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as nucleophilic substitution and coupling reactions, by transferring the phenyl group to an electrophilic center. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
- 2-Propylzinc bromide
Uniqueness
4-[(n-Propyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-propyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature distinguishes it from other similar organozinc compounds and can lead to different reaction outcomes and applications.
Properties
Molecular Formula |
C10H13BrOZn |
---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);propoxymethylbenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h4-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NNVGEQAHMBIHAK-UHFFFAOYSA-M |
Canonical SMILES |
CCCOCC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.